

# molecular formula and properties of etilefrine C10H15NO2

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Etilefrine (C<sub>10</sub>H<sub>15</sub>NO<sub>2</sub>)

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Etilefrine** is a sympathomimetic amine with the molecular formula  $C_{10}H_{15}NO_2$ . Primarily used in its hydrochloride salt form, it acts as a direct-acting adrenergic agonist with a pronounced affinity for  $\alpha_1$  and  $\beta_1$  receptors. This agonism translates to vasoconstriction and increased cardiac output, making it clinically effective in the management of orthostatic hypotension. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacokinetics, and pharmacodynamics of **etilefrine**. Detailed experimental methodologies for its analysis and cardiovascular assessment are presented, alongside a summary of its mechanism of action through adrenergic signaling pathways.

## **Physicochemical Properties**

**Etilefrine** is a substituted phenethylamine derivative. Its core chemical and physical properties are summarized below.



| Property                   | Value                                            | Source(s)      |  |
|----------------------------|--------------------------------------------------|----------------|--|
| Molecular Formula          | C10H15NO2                                        | [1][2]         |  |
| Molar Mass                 | 181.235 g·mol⁻¹                                  | $nol^{-1}$ [2] |  |
| IUPAC Name                 | (RS)-3-[2-(ethylamino)-1-<br>hydroxyethyl]phenol | [2]            |  |
| CAS Number                 | 709-55-7                                         | [1]            |  |
| Melting Point              | 208-209 °C                                       | [1]            |  |
| pKa (Strongest Acidic)     | 9.1                                              | [3]            |  |
| pKa (Strongest Basic)      | 9.73                                             | [3]            |  |
| logP                       | 0.01                                             | [3]            |  |
| Water Solubility           | 13.8 mg/mL (predicted)                           | [3]            |  |
| Appearance (Hydrochloride) | White crystalline powder                         | [4][5]         |  |
| Solubility (Hydrochloride) | Very soluble in water, freely soluble in ethanol | [4][6][7]      |  |

## **Pharmacodynamics and Mechanism of Action**

**Etilefrine** exerts its pharmacological effects by directly stimulating adrenergic receptors, part of the sympathetic nervous system. It is an agonist of both  $\alpha$ - and  $\beta$ -adrenergic receptors.[2]

- $\alpha_1$ -Adrenergic Receptor Agonism: Stimulation of  $\alpha_1$ -adrenergic receptors, located on vascular smooth muscle cells, leads to vasoconstriction. This increases peripheral vascular resistance and, consequently, elevates blood pressure.[8]
- β<sub>1</sub>-Adrenergic Receptor Agonism: Etilefrine also activates β<sub>1</sub>-adrenergic receptors in the heart. This results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate), further contributing to an increase in cardiac output and blood pressure.[8]



β<sub>2</sub>-Adrenergic Receptor Agonism: Etilefrine has some, albeit weaker, agonistic action at β<sub>2</sub>adrenergic receptors.

The combined  $\alpha_1$  and  $\beta_1$  agonism leads to a significant increase in systolic and diastolic blood pressure, stroke volume, and cardiac output. Intravenous administration of **etilefrine** in healthy individuals has been shown to increase pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[2]

## **Signaling Pathway**

The binding of **etilefrine** to  $\alpha_1$  and  $\beta_1$  adrenergic receptors initiates distinct downstream signaling cascades:



Click to download full resolution via product page

Caption: Signaling pathways of **etilefrine** at  $\alpha_1$  and  $\beta_1$  adrenergic receptors.

## **Pharmacokinetics**

The absorption, distribution, metabolism, and excretion of **etilefrine** have been characterized in humans.



| Parameter             | Value                         | Route of<br>Administration | Source(s) |
|-----------------------|-------------------------------|----------------------------|-----------|
| Bioavailability       | ~50%                          | Oral                       | [2]       |
| Protein Binding       | 23%                           | -                          | [2]       |
| Metabolism            | Conjugation (glucuronidation) | -                          | [2]       |
| Elimination Half-life | 2.5 hours                     | -                          | [2]       |
| Excretion             | 80% in urine within 24 hours  | -                          | [2]       |
| Unchanged in Urine    | 7%                            | Oral                       | [2]       |
| Conjugates in Urine   | 73%                           | Oral                       | [2]       |
| Unchanged in Urine    | 28%                           | Intravenous                | [2]       |
| Conjugates in Urine   | 44%                           | Intravenous                | [2]       |

## **Experimental Protocols**

## High-Performance Liquid Chromatography (HPLC) for Determination in Pharmaceutical Formulations

While a specific, detailed protocol for a formal validation study was not available in the public literature, a stability-indicating HPLC method has been described. The following outlines the key parameters of this method.

Objective: To quantify **etilefrine** hydrochloride in the presence of its degradation products.

#### Instrumentation:

- High-Performance Liquid Chromatograph
- UV Detector
- ODS SUPELCO C18 column (25 cm x 4.6 mm, 5 μm particle size)

## Foundational & Exploratory





#### **Chromatographic Conditions:**

Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v)

• Flow Rate: 1 mL/min

Detection: UV at 220 nm

• Temperature: Ambient

#### Procedure (General Outline):

- Standard Solution Preparation: A standard solution of etilefrine hydrochloride (e.g., 100 μg/mL) is prepared in the mobile phase.
- Sample Preparation: A known weight of powdered tablets is dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is filtered before injection.
- Calibration Curve: A series of standard solutions of varying concentrations are injected to establish a linear relationship between concentration and peak area.
- Analysis: The sample solution is injected, and the peak area of etilefrine is measured. The
  concentration is calculated using the regression equation from the calibration curve.

#### Validation Parameters (as per ICH guidelines):

- Linearity: Assessed over a range of concentrations.
- Accuracy: Determined by the recovery of known amounts of etilefrine spiked into a placebo matrix.
- Precision: Evaluated at the repeatability and intermediate precision levels.
- Specificity: Demonstrated by the ability to resolve etilefrine from its degradation products and any excipients.



- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-tonoise ratio.
- Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate).

#### In Vivo Cardiovascular Assessment in a Canine Model

The following is a generalized protocol based on published studies investigating the cardiovascular effects of **etilefrine** in dogs.

Objective: To evaluate the hemodynamic effects of **etilefrine**.

#### Animal Model:

- Beagle dogs
- Anesthetized (e.g., with propiomazine-pentobarbital)

#### Surgical Instrumentation:

- Arterial Catheter: For direct measurement of systemic arterial blood pressure.
- Venous Catheter: For drug administration.
- Flow Probe: Placed around the ascending aorta or a major artery to measure cardiac output or regional blood flow.
- Left Ventricular Catheter: For measurement of left ventricular pressure and calculation of dP/dtmax (an index of myocardial contractility).

#### Experimental Procedure:

- Anesthesia and Instrumentation: Animals are anesthetized, and the necessary catheters and probes are surgically implanted.
- Baseline Measurements: After a stabilization period, baseline hemodynamic parameters are recorded, including heart rate, systolic and diastolic blood pressure, cardiac output, and left



ventricular pressure.

- Drug Administration: Etilefrine is administered intravenously at various doses (e.g., 0.04 mg/kg and 0.2 mg/kg).
- Data Acquisition: Hemodynamic parameters are continuously monitored and recorded at specific time points following drug administration.
- Data Analysis: Changes in hemodynamic parameters from baseline are calculated and statistically analyzed.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for in vivo cardiovascular assessment of **etilefrine** in a canine model.



## Conclusion

**Etilefrine** is a well-characterized sympathomimetic agent with a clear mechanism of action on the adrenergic system. Its physicochemical properties are well-defined, and its pharmacokinetic profile in humans is understood. The analytical methods for its quantification and the experimental models for assessing its pharmacological effects are established. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing key data and methodological insights into the core properties and actions of **etilefrine**. Further research could focus on more detailed elucidation of its interactions with adrenergic receptor subtypes and the development of more sophisticated analytical techniques for its detection in complex biological matrices.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Etilefrine | C10H15NO2 | CID 3306 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etilefrine Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. chemimpex.com [chemimpex.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. 943-17-9 CAS MSDS (Etilefrine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [molecular formula and properties of etilefrine C10H15NO2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149807#molecular-formula-and-properties-of-etilefrine-c10h15no2]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com